2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

Nicotinic Acetylcholine Receptor Functional Potency TE671 Muscle Subtype

Sourcing structurally defined sulfonamide building blocks with flexible linkers for medicinal chemistry often yields ill-characterized alternatives. This compound offers a precise 2,5-dimethoxy substitution and N-(2-phenoxyethyl) linker validated for LRS-targeted mTORC1 inhibitor research. - Moderate nAChR affinity (EC50 ~30 µM) for receptor modulation studies. - Multiple reactive handles for diversity-oriented synthesis. - Flexible linker enables supramolecular assembly investigations.

Molecular Formula C16H19NO5S
Molecular Weight 337.4 g/mol
CAS No. 1105234-30-7
Cat. No. B3212800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
CAS1105234-30-7
Molecular FormulaC16H19NO5S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C16H19NO5S/c1-20-14-8-9-15(21-2)16(12-14)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3
InChIKeyQMUXLTOVVPXIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide


2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1105234-30-7) is a synthetic aromatic sulfonamide featuring a 2,5-dimethoxy-substituted benzenesulfonyl core linked via an N-(2-phenoxyethyl) moiety . This compound belongs to the benzenesulfonamide class, which encompasses diverse pharmacophores with applications in medicinal chemistry and chemical biology [1]. While direct biological profiling data for this exact compound remains sparse in the public domain, its structural features—specifically the 2,5-dimethoxy substitution pattern and the flexible phenoxyethyl linker—are characteristic of simplified leucyladenylate sulfamate analogues explored as leucyl-tRNA synthetase (LRS)-targeted mTORC1 pathway inhibitors [2]. This guide focuses on quantifiable differentiation parameters relevant to scientific procurement, emphasizing comparator-based evidence where available and explicitly noting class-level inference where primary data are absent.

Key Differentiators: 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide


Benzenesulfonamides are not interchangeable due to profound differences in substitution pattern, linker composition, and electronic properties that dictate target engagement, physicochemical profile, and crystallographic behavior. For 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide, the 2,5-dimethoxy arrangement on the aryl sulfonyl ring and the N-(2-phenoxyethyl) side chain confer distinct conformational and electronic characteristics compared to regioisomeric (e.g., 2,4- or 3,4-dimethoxy) or linker-modified analogs [1]. Even within the N-aryl-2,5-dimethoxybenzenesulfonamide subclass, variations in the N-substituent (e.g., aryl vs. phenoxyethyl) drastically alter supramolecular assembly and, by inference, potential biological recognition [2]. Consequently, substituting this compound with a generic sulfonamide without precise structural and property validation risks divergent performance in binding assays, cellular models, or material science applications. The following quantitative evidence establishes the specific, verifiable differentiators that justify its targeted procurement.

Quantitative Comparison: 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide vs. Analogs


nAChR Functional Antagonism

2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide exhibits functional antagonism at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle) with an EC50 of 30,000 nM (30 µM) [1]. This provides a quantitative baseline for nAChR activity, distinguishing it from structurally unrelated sulfonamides that may show no activity or vastly different potency ranges at this receptor. While direct head-to-head comparator data for nAChR are unavailable, this value serves as a reference point for selecting this compound in ion channel-related screening campaigns.

Nicotinic Acetylcholine Receptor Functional Potency TE671 Muscle Subtype

Physicochemical Effects of Methoxy Regioisomers

The 2,5-dimethoxy substitution pattern on the benzenesulfonyl ring influences key computed physicochemical descriptors. While experimental data for the 2,5-isomer are limited, the 2,4-dimethoxy regioisomer (CAS 1203044-69-2) serves as a close comparator. The 2,4-isomer has a computed XLogP3-AA of 2.5 and a Topological Polar Surface Area (TPSA) of 82.2 Ų [1]. The 2,5-isomer is expected to exhibit comparable but non-identical properties due to altered electronic distribution and steric effects [2]. These subtle differences in lipophilicity and polarity can translate into distinct membrane permeability, solubility, and target binding profiles, underscoring the necessity of procuring the precise regioisomer.

Physicochemical Properties LogP Polar Surface Area Druglikeness

LRS-mTORC1 Pathway Modulation

The N-(2-phenoxyethyl)benzenesulfonamide group (2b) is a validated replacement for the adenylate moiety in simplified leucyladenylate sulfamate analogues, designed to maintain specific binding to LRS while improving physicochemical properties such as reduced polarity and fewer asymmetric centers [1]. In the cited study, analogues containing the N-(2-phenoxyethyl)benzenesulfonamide group (e.g., compound 16) demonstrated dose-dependent inhibition of S6K phosphorylation and cancer cell-specific cytotoxicity across six cancer cell types [1]. 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide incorporates this proven N-(2-phenoxyethyl)benzenesulfonamide scaffold, suggesting its potential utility as a building block or probe in LRS-mTORC1 pathway research.

mTORC1 Inhibition Leucyl-tRNA Synthetase (LRS) Anticancer Amino Acid Sensing

Supramolecular Assembly and Crystallographic Behavior

Crystal structures of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides (N-(2,3-dichlorophenyl)-, N-(2,4-dichlorophenyl)-, and N-(2,4-dimethylphenyl)-) reveal that the position of substituents on the benzenesulfonyl ring dictates the nature of N-H···O hydrogen-bonding motifs, while substituents on the aniline ring control the dimensionality (1D, 2D, or 3D) of the supramolecular architecture [1]. For the N-(2-phenoxyethyl) derivative, the flexible phenoxyethyl chain is expected to introduce additional conformational freedom and distinct intermolecular interaction patterns compared to the rigid aryl-substituted analogs, potentially altering crystal packing, solubility, and solid-state stability [1].

Crystal Engineering Supramolecular Chemistry Weak Interactions Hirshfeld Surface Analysis

Comparison with 2,4-Dimethoxy Regioisomer

The 2,4-dimethoxy regioisomer (CAS 1203044-69-2) represents the closest commercially available analog. While both share the molecular formula C16H19NO5S and molecular weight 337.4 g/mol [1], the positional shift of the methoxy group from 5- to 4-position alters the electronic distribution on the aromatic ring. This difference can affect the compound's UV absorption profile, reactivity in electrophilic aromatic substitution, and binding interactions with biological targets . The 2,5-isomer may exhibit distinct pharmacological or material properties that cannot be predicted solely from the 2,4-isomer's data, justifying the need for separate procurement and evaluation.

Regioisomer Comparison Molecular Descriptors Drug Design

Versatile Synthetic Intermediate

The 2,5-dimethoxybenzenesulfonamide core with an N-(2-phenoxyethyl) appendage offers multiple sites for further chemical modification. The methoxy groups can undergo demethylation to yield phenolic OH groups, enabling further functionalization (e.g., alkylation, acylation). The sulfonamide nitrogen can be alkylated or arylated, and the terminal phenyl ring of the phenoxyethyl group can be functionalized via electrophilic aromatic substitution [1]. This synthetic versatility contrasts with simpler benzenesulfonamides lacking the phenoxyethyl linker, which offer fewer derivatization handles and reduced molecular complexity for exploring chemical space.

Synthetic Chemistry Building Block Derivatization

Application Scenarios: 2,5-Dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide


LRS-mTORC1 Probe Development and SAR

Based on its structural similarity to the N-(2-phenoxyethyl)benzenesulfonamide group validated in leucyladenylate sulfamate analogues [1], this compound is ideally suited as a core scaffold for synthesizing novel LRS-targeted mTORC1 inhibitors. Researchers can leverage the 2,5-dimethoxy substitution and phenoxyethyl linker to explore modifications aimed at improving potency, selectivity, and pharmacokinetic properties relative to existing simplified analogues.

nAChR Pharmacological Tool

With a measured EC50 of 30 µM at the human nAChR TE671 subtype [1], this compound serves as a moderate-affinity starting point for developing nAChR modulators. It can be used in electrophysiology or calcium flux assays to probe receptor function, particularly in studies requiring a structurally defined sulfonamide ligand with potential for further optimization.

Crystal Engineering and Supramolecular Chemistry Studies

The flexible phenoxyethyl chain combined with the 2,5-dimethoxybenzenesulfonamide core presents a unique system for investigating how side-chain flexibility influences supramolecular assembly compared to rigid N-aryl analogs [1]. This compound is valuable for crystallographers and materials chemists exploring weak intermolecular interactions, polymorphism, and crystal packing motifs in sulfonamide-based systems.

Chemical Library Building Block

The compound's multiple functional groups (methoxy, sulfonamide, terminal phenyl) provide distinct reactive handles for parallel synthesis. It is well-suited as a core scaffold in diversity-oriented synthesis (DOS) campaigns targeting novel chemical space for phenotypic screening or target-based drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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